4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound notable for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This compound features a bromine atom, a nitro group, and a piperidine ring, which contribute to its reactivity and potential biological activity. The compound is classified as an irritant, and detailed safety information can be found in its Material Safety Data Sheet (MSDS) .
4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride falls under the category of organic compounds, specifically those containing heterocycles due to the presence of the piperidine ring. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic and industrial settings .
The synthesis of 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves several key steps:
The molecular formula for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride is , with a molecular weight of approximately 365.66 g/mol.
InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H
MHNRERUCTSLTPV-UHFFFAOYSA-N
.The presence of the bromine atom and nitro group significantly influences the compound's electronic properties and reactivity.
4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to optimize yield and selectivity.
The mechanism of action for 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride primarily relates to its interactions with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activities such as anti-inflammatory or analgesic effects.
4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride has a wide range of applications:
Nitrophenyl-piperidine hybrids represent a pharmaceutically significant scaffold due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine moiety—a six-membered nitrogen-containing heterocycle—provides structural rigidity and basicity that facilitates interactions with biological targets through hydrogen bonding and electrostatic forces. Approximately 60% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with piperidine being among the most prevalent due to its favorable physicochemical properties [2] [4]. The nitroaryl component introduces strong electron-withdrawing characteristics that influence:
Table 1: Bioactive Nitrophenyl-Piperidine Hybrids in Therapeutics
Compound Class | Biological Target | Therapeutic Application | Structural Features |
---|---|---|---|
Piperidine-based kinase inhibitors | Kinase ATP-binding site | Anticancer agents | 3-Substituted piperidine with aryl nitro groups |
Sigma receptor ligands | Sigma-1/Sigma-2 receptors | Neurological disorders | 4-nitrophenyl-piperidine ether linkage |
Antimicrobial derivatives | Bacterial topoisomerases | Anti-infectives | Nitrophenyl with N-alkylated piperidine |
The hybrid architecture in 4-bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride merges these attributes: the ethylene spacer between piperidine and ether oxygen permits conformational flexibility for target accommodation, while the tertiary piperidinyl nitrogen (protonated as hydrochloride salt) enhances water solubility and membrane permeability [4]. This molecular configuration aligns with drug design principles for central nervous system (CNS) agents, where moderate lipophilicity (logP 2–5) and polar surface area (<90 Ų) are critical for blood-brain barrier penetration [2] [4].
Bromonitrophenyl ethers emerged as key intermediates in pharmaceutical syntheses following seminal work on halogenated nitroaromatics in the mid-20th century. The strategic incorporation of bromine at the para-position relative to nitro groups (as in 4-bromo-2-nitrophenyl derivatives) originated from three observations:
Table 2: Evolution of Bromonitrophenyl Ethers in Drug Development
Era | Representative Compounds | Synthetic Advance | Pharmacological Impact |
---|---|---|---|
1960s–1970s | Simple bromonitrophenyl alkyl ethers | Williamson ether synthesis | Antimicrobial lead identification |
1980s–1990s | Heterocycle-linked bromonitrophenyl ethers (e.g., piperidine, indole) | Phase-transfer catalysis | CNS-active compound libraries |
2000s–Present | Polyfunctional bromonitrophenyl ether hybrids | Transition-metal coupling (Buchwald-Hartwig) | Targeted kinase inhibitors |
Regulatory classifications of brominated nitrophenyl derivatives have evolved in response to structural-activity relationship studies. Arizona legislation (ARS 13-3401) specifically identifies 4-bromo-2,5-dimethoxyphenethylamine as a controlled hallucinogenic substance, highlighting how subtle modifications alter biological activity profiles [3]. This underscores the pharmacophore sensitivity in bromonitrophenyl scaffolds—where ether linkages to aliphatic chains (as in the title compound) generally avoid psychotropic effects while maintaining target affinity [3] [6].
Synthetic methodologies for bromonitrophenyl ethers have advanced from classical nucleophilic substitutions to palladium-catalyzed couplings. Modern approaches employ:
The title compound embodies this historical progression—its 2-(piperidin-3-yl)ethoxy group represents contemporary design strategies for GPCR-targeted therapeutics, leveraging the piperidine nitrogen for salt formation (hydrochloride) to enhance crystallinity and bioavailability [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1